(1-(Ethylsulfonyl)piperidin-4-yl)methanamine
Descripción
(1-(Ethylsulfonyl)piperidin-4-yl)methanamine is a piperidine-derived compound characterized by a methanamine group at the 4-position of the piperidine ring and an ethylsulfonyl substituent at the 1-position. The ethylsulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s physicochemical properties, such as solubility, stability, and reactivity.
Propiedades
IUPAC Name |
(1-ethylsulfonylpiperidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-2-13(11,12)10-5-3-8(7-9)4-6-10/h8H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJOKKMTECQMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Ethylsulfonyl)piperidin-4-yl)methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions, where an ethylsulfonyl chloride reacts with the piperidine ring under basic conditions.
Attachment of the Methanamine Group: The methanamine group is introduced through reductive amination, where a suitable aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of (1-(Ethylsulfonyl)piperidin-4-yl)methanamine may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Ethylsulfonyl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- **Oxid
Actividad Biológica
(1-(Ethylsulfonyl)piperidin-4-yl)methanamine, also known as EEDi-5285, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : (1-(Ethylsulfonyl)piperidin-4-yl)methanamine
- Molecular Formula : C₉H₁₅N₃O₂S
- Molecular Weight : 215.30 g/mol
The compound is primarily studied for its role as an enzyme inhibitor, particularly in the context of cancer therapy. It interacts with specific molecular targets, influencing various biochemical pathways. The inhibition of embryonic ectoderm development (EED) has been identified as a novel therapeutic strategy against certain cancers, with EEDi-5285 showing promising results in preclinical studies .
In Vitro Studies
In vitro studies have demonstrated that (1-(ethylsulfonyl)piperidin-4-yl)methanamine exhibits potent inhibitory effects on cancer cell lines. For instance, it was shown to inhibit KARPAS422 cell growth with an IC₅₀ value of 1.4 nM .
Additionally, the compound's ability to modulate inflammatory responses has been noted. It has been evaluated for its effects on the NLRP3 inflammasome, a critical component in the inflammatory response. In differentiated THP-1 cells, it was found to significantly reduce IL-1β release and pyroptotic cell death .
| Compound | Cell Line | IC₅₀ Value (nM) | Effect |
|---|---|---|---|
| (1-(Ethylsulfonyl)piperidin-4-yl)methanamine | KARPAS422 | 1.4 | Growth inhibition |
| EEDi-5285 | THP-1 | Not specified | IL-1β release inhibition |
Case Studies
A notable case study involved the use of (1-(ethylsulfonyl)piperidin-4-yl)methanamine in a series of experiments aimed at understanding its binding affinity to EED. The compound's structural modifications were systematically analyzed to enhance its potency and selectivity against cancer targets while minimizing off-target effects .
Applications in Medicine
The potential therapeutic applications of (1-(ethylsulfonyl)piperidin-4-yl)methanamine extend beyond oncology. Its role as an enzyme inhibitor suggests possible uses in treating neurological disorders and other conditions where modulation of specific biochemical pathways is beneficial.
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
The primary action of (1-(ethylsulfonyl)piperidin-4-yl)methanamine is its ability to inhibit the glycine transporter GlyT1. GlyT1 is responsible for the reuptake of glycine, an important co-agonist at NMDA receptors, which play a critical role in synaptic plasticity and cognitive functions. By inhibiting GlyT1, this compound enhances the availability of glycine at synapses, thereby potentiating NMDA receptor activity. This mechanism is particularly beneficial in conditions like schizophrenia, where NMDA receptor hypofunction is implicated .
Schizophrenia Treatment
Numerous studies have indicated that NMDA receptor antagonists can mimic the symptoms of schizophrenia, suggesting that enhancing NMDA receptor function may alleviate these symptoms. The use of (1-(ethylsulfonyl)piperidin-4-yl)methanamine as a GlyT1 inhibitor has shown promise in preclinical models for improving both positive and negative symptoms of schizophrenia .
Cognitive Enhancement
Given its mechanism of action, this compound may also have potential applications in enhancing cognitive functions in disorders such as Alzheimer's disease and other forms of dementia. By increasing NMDA receptor activity through glycine modulation, it could potentially improve memory and learning deficits associated with these conditions .
Case Studies
A study highlighted the effects of sarcosine, another GlyT1 inhibitor, which demonstrated improvements in cognitive and negative symptoms among schizophrenia patients when administered as an adjunct to antipsychotic therapy. This suggests that similar compounds like (1-(ethylsulfonyl)piperidin-4-yl)methanamine could yield comparable results in clinical settings .
Animal Models
Research involving animal models has shown that inhibition of GlyT1 can lead to enhanced NMDA receptor-mediated synaptic transmission and improved sensory gating, which is often deficient in schizophrenia patients. These findings support the hypothesis that (1-(ethylsulfonyl)piperidin-4-yl)methanamine could be effective in treating cognitive deficits associated with psychiatric disorders .
Comparative Data Table
| Compound | Mechanism | Target Conditions | Research Outcomes |
|---|---|---|---|
| (1-(Ethylsulfonyl)piperidin-4-yl)methanamine | GlyT1 Inhibition | Schizophrenia | Potential improvement in symptoms |
| Sarcosine | GlyT1 Inhibition | Schizophrenia | Improved cognitive and negative symptoms |
| D-cycloserine | NMDA Receptor Modulation | Schizophrenia | Enhanced cognitive function |
Comparación Con Compuestos Similares
Table 1: Substituent-Driven Properties of Piperidin-4-yl Methanamine Derivatives
Key Observations :
Table 2: Comparative Bioactivity of Piperidin-4-yl Methanamine Derivatives
Key Insights :
- GSK-3β Inhibition : The 2-methoxyethyl substituent in (1-(2-Methoxyethyl)piperidin-4-yl)methanamine contributes to potent GSK-3β inhibition (IC₅₀ = 39 nM), likely due to enhanced hydrogen bonding with the kinase active site .
- Antioxidant and Cholinesterase Inhibition : Methoxybenzyl derivatives exhibit dual antioxidant and acetylcholinesterase inhibitory activities, making them candidates for Alzheimer’s disease therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
